1-(9-anthrylmethyl)-4-phenylpiperazine
CAS No.:
Cat. No.: VC11304446
Molecular Formula: C25H24N2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 1-(anthracen-9-ylmethyl)-4-phenylpiperazine |
| Standard InChI | InChI=1S/C25H24N2/c1-2-10-22(11-3-1)27-16-14-26(15-17-27)19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18H,14-17,19H2 |
| Standard InChI Key | ZGPOTQGSHUTKDB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5 |
Introduction
1-(9-Anthrylmethyl)-4-phenylpiperazine (C<sub>25</sub>H<sub>23</sub>N<sub>2</sub>) features a piperazine core substituted with a phenyl group at the 4-position and a 9-anthrylmethyl moiety at the 1-position. The anthrylmethyl group introduces significant steric bulk and aromatic conjugation, which may influence electronic properties and intermolecular interactions . While no direct crystallographic data exist for this compound, the structurally related N-(9-anthrylmethylene)-4-phenyl-1-piperazinamine (PubChem CID 6886416) provides a reference framework . The latter compound, an imine derivative, shares the 4-phenylpiperazine scaffold but differs in the anthracene attachment via a methylene bridge rather than a methyl group .
Table 1: Molecular descriptors of 1-(9-anthrylmethyl)-4-phenylpiperazine and analogs
The absence of a conjugated imine bond in 1-(9-anthrylmethyl)-4-phenylpiperazine likely reduces electron delocalization compared to its Schiff base analog, potentially altering solubility and reactivity . Quantum mechanical calculations predict a planar anthracene system orthogonal to the piperazine ring, creating a sterically hindered environment that may limit rotational freedom.
Synthetic Routes and Preparation
Buchwald-Hartwig Amination for Piperazine Synthesis
Table 2: Representative reaction conditions for piperazine alkylation
| Parameter | Typical Range |
|---|---|
| Catalyst | Ni(II) complexes |
| Base | KOtert-butylate |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Reaction time | 4 hours |
Reductive Amination Strategy
Physicochemical Characterization
While experimental data for 1-(9-anthrylmethyl)-4-phenylpiperazine remain unavailable, predictive analytics and analog comparisons suggest key properties:
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Solubility: Low aqueous solubility (<0.1 mg/mL) anticipated due to the hydrophobic anthracene group, with improved solubility in polar aprotic solvents like DMF or DMSO .
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Stability: The secondary amine moiety may exhibit sensitivity to oxidative degradation, requiring inert storage conditions.
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Spectroscopic signatures:
Pharmacological and Biological Activities
Although no direct studies exist on 1-(9-anthrylmethyl)-4-phenylpiperazine, structurally related piperazines demonstrate diverse bioactivities:
Acaricidal Activity
4-Substituted phenylpiperazine derivatives exhibit potent activity against spider mites (Tetranychus urticae), with EC<sub>50</sub> values as low as 3 ppm . The anthracene moiety in 1-(9-anthrylmethyl)-4-phenylpiperazine may enhance lipid membrane penetration, potentially improving acaricidal efficacy .
Adrenoceptor Modulation
1,4-Disubstituted piperazines show nanomolar affinity for α<sub>1</sub>-adrenoceptors (K<sub>i</sub> = 2.1–13.1 nM) . Molecular docking studies suggest the anthracene group could engage in π-π interactions with receptor aromatic residues, though steric effects may reduce binding affinity compared to smaller substituents .
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